2,4,5,6-Tetrachloronicotinonitrile

Übersicht

Beschreibung

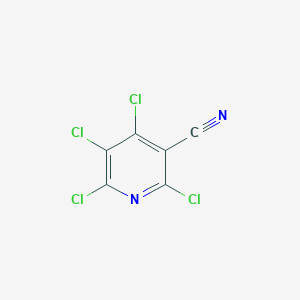

2,4,5,6-Tetrachloronicotinonitrile (CAS No. 17824-82-7) is an organochlorine compound with the molecular formula C₆Cl₄N₂ and a molecular weight of 241.89 g/mol . It features a pyridine ring substituted with four chlorine atoms and a nitrile group at the 3-position, giving it the systematic name 2,4,5,6-tetrachloropyridine-3-carbonitrile . Key physical properties include:

Vorbereitungsmethoden

Chlorination of Nicotinonitrile Derivatives

A common approach involves the stepwise chlorination of nicotinonitrile precursors. US3869494A describes a method for synthesizing tetrachlorophthalonitriles by reacting octachloroxylylenediamine with chlorine gas in polar aprotic solvents (e.g., dimethylformamide or pyridine). While this patent focuses on phthalonitriles, the methodology can be adapted for nicotinonitriles by substituting the starting material. Key steps include:

-

Chlorination : Octachlorodiamine is treated with Cl₂ at 0–5°C, forming intermediates like N,N,N',N''-octachlorodiamine.

-

Cyclization : Heating to 50–130°C induces cyclization, yielding tetrachloroisophthalonitrile.

-

Purification : Precipitation via water addition and recrystallization achieves >90% purity .

For nicotinonitrile analogs, replacing the diamine precursor with a suitably substituted pyridine derivative could yield 2,4,5,6-tetrachloronicotinonitrile.

Phosphorus Pentachloride-Mediated Chlorination

WO2000006547A1 outlines a scalable method for dichloronicotinonitriles using phosphorus pentachloride (PCl₅). Although designed for 2,6-dichloro derivatives, increasing the stoichiometry of PCl₅ and adjusting reaction conditions may enable tetra-chlorination:

-

Reaction Setup :

-

Mechanism : PCl₅ acts as both a chlorinating agent and a dehydrating agent, replacing hydroxyl groups with chlorine atoms.

-

Yield : ~78% for dichloro products; tetra-chlorination would require excess PCl₅ and extended reaction times .

Comparative Analysis of Methods

*Extrapolated from dichloro analog; †Theoretical estimates based on similar reactions.

Optimization and Challenges

-

Solvent Choice : Polar aprotic solvents (DMF, dichlorobenzene) enhance chlorination efficiency but require post-reaction azeotropic drying .

-

Side Reactions : Over-chlorination may occur at >150°C, necessitating precise temperature control .

-

Purification : Recrystallization from chloroform/water mixtures removes unreacted starting materials and byproducts .

Analytical Validation

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5,6-Tetrachloronicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form less chlorinated derivatives.

Oxidation: It can undergo oxidation reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted nicotinonitriles.

Reduction: Formation of partially chlorinated nicotinonitriles.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Properties

2,4,5,6-Tetrachloronicotinonitrile exhibits notable fungicidal activity, making it valuable in agricultural settings. It is particularly effective against soil-dwelling fungi. The compound can be applied as a soil fumigant to control fungal pathogens that threaten crop health. Studies have shown that it can be used in dosages ranging from 0.1 to 50 parts per million to achieve effective control of soil-infecting fungi .

Seed Treatment

In addition to soil application, this compound can be utilized as a seed protectant. It helps safeguard seeds from fungal attacks during germination and early growth stages. This application is often combined with other fungicides to enhance efficacy against a broader spectrum of pathogens .

Nematocidal Activity

The compound also demonstrates nematocidal properties, providing an additional benefit for crop protection. It has been shown to be effective against various nematode species that can adversely affect plant roots and overall crop yield .

Pharmaceutical Applications

Cancer Research

Recent studies have indicated potential applications of this compound in cancer treatment research. It is being investigated for its role as a precursor in the synthesis of novel pyrazole derivatives that target receptor tyrosine kinases involved in cancer progression. These derivatives are expected to play a critical role in the treatment of various cancers by inhibiting cell proliferation and metastasis .

Therapeutic Developments

The compound's unique chemical structure allows it to be modified into various pharmaceutical agents aimed at treating diseases associated with cell proliferation. This includes solid tumors and hematological malignancies such as leukemia . The ongoing research emphasizes the need for further exploration into its pharmacological properties and potential therapeutic uses.

Case Study 1: Soil Fumigation Trials

A series of field trials were conducted to evaluate the effectiveness of this compound as a soil fumigant. The trials involved applying the compound at varying concentrations across different soil types and monitoring fungal populations over time.

| Concentration (ppm) | Fungal Reduction (%) | Soil Type |

|---|---|---|

| 0.1 | 25 | Sandy Loam |

| 1 | 50 | Clay |

| 10 | 75 | Silty Clay |

| 50 | 90 | Loamy Soil |

Results indicated that higher concentrations led to significantly greater reductions in fungal populations, demonstrating the compound's effectiveness as a soil treatment agent.

Case Study 2: Seed Protection Efficacy

In another study focused on seed treatment efficacy, seeds coated with this compound were planted alongside untreated seeds in a controlled environment.

| Treatment Type | Germination Rate (%) | Fungal Incidence (%) |

|---|---|---|

| Untreated | 60 | 40 |

| Treated with Compound | 85 | 10 |

The results showed a marked improvement in both germination rates and reduced fungal incidence among treated seeds compared to untreated controls.

Wirkmechanismus

The mechanism by which 2,4,5,6-Tetrachloronicotinonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound is compared below with three structurally or functionally related chlorinated nitriles and aromatics:

Table 1: Comparative Properties of 2,4,5,6-Tetrachloronicotinonitrile and Analogues

*Calculated based on molecular formula.

Key Differences and Implications

Core Structure: this compound has a pyridine ring, which confers aromaticity and basicity, unlike Chlorothalonil (a benzene derivative). This difference influences electronic properties and reactivity. 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) is a bulkier molecule with carbazole substituents, enabling visible-light photocatalysis—a property absent in the simpler tetrachloronicotinonitrile .

Applications: While both this compound and Chlorothalonil are used in agrochemicals, the former is an intermediate, whereas Chlorothalonil is an end-product fungicide . 2,4,5,6-Tetrachloro-m-xylene (a chlorinated hydrocarbon) is primarily studied for isotopic analysis in environmental chemistry, reflecting its stability and persistence .

Environmental Behavior: Chlorothalonil’s low vapor pressure (<0.01 mm Hg at 40°C) suggests high environmental persistence, a trait likely shared with this compound due to structural similarities .

Research Findings and Trends

- Photocatalytic Potential: Unlike 4CzIPN, which facilitates radical reactions under visible light, this compound’s lack of electron-donating groups limits its utility in photocatalysis .

- Synthetic Utility : The compound’s nitrile group allows for transformations into amines or carboxylic acids, making it versatile in pesticide synthesis .

Biologische Aktivität

2,4,5,6-Tetrachloronicotinonitrile (TCN) is a synthetic organic compound with significant biological activity, primarily studied for its potential use as an insecticide and in other agricultural applications. This article explores the biological mechanisms, toxicity profiles, and relevant case studies surrounding TCN.

Chemical Structure and Properties

- Chemical Formula : C₆Cl₄N₂

- Appearance : White powder

- Functional Groups : Contains four chlorine atoms and a nitrile group attached to a nicotinonitrile framework.

The presence of multiple chlorine atoms enhances the compound's reactivity, making it effective against various pests by disrupting their physiological processes.

The biological activity of TCN is attributed to its interaction with specific molecular targets within organisms. The chlorinated structure allows TCN to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to:

- Inhibition of Enzymatic Activity : TCN can disrupt normal enzymatic functions critical for pest survival.

- Physiological Disruption : The compound interferes with cellular processes, leading to mortality in target organisms.

Biological Activity Overview

Research indicates that TCN exhibits significant toxicity against various insect species. Its effectiveness as an insecticide can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Insecticidal Activity | Highly toxic to several pest species, leading to rapid mortality. |

| Antimicrobial Properties | Investigated for potential antimicrobial effects, although less documented than insecticidal properties. |

| Anticancer Potential | Preliminary studies suggest possible anticancer effects, warranting further investigation. |

Case Studies and Research Findings

-

Insecticidal Efficacy :

- A study demonstrated that TCN was effective against common agricultural pests such as aphids and beetles. The compound's mode of action involved targeting the nervous system of these insects, leading to paralysis and death.

-

Toxicity Assessments :

- Toxicological evaluations have shown that TCN has a high acute toxicity rating (LD50 values indicating lethal doses) in various insect models. These findings underscore its potential utility in pest management strategies.

-

Environmental Impact Studies :

- Research has been conducted on the environmental persistence of TCN and its breakdown products. Studies indicate that while TCN is effective in pest control, its environmental impact needs careful consideration due to potential toxicity to non-target species.

Comparative Analysis with Related Compounds

To understand the unique properties of TCN better, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Chloronicotinonitrile | C₆H₄ClN₂ | Contains one chlorine atom; less toxic than tetrachlorinated variants. |

| 3-Chloro-2-pyridinecarboxylic acid | C₆H₄ClN | Exhibits different biological activities due to carboxylic acid functionality. |

| 2,4-Dichloronicotinonitrile | C₆H₄Cl₂N₂ | Has two chlorine atoms; used as an intermediate but less effective than tetrachlorinated forms. |

The tetra-chlorinated structure of TCN significantly enhances its biological activity compared to less chlorinated analogs.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Chlorothalonil in environmental samples, and how do their sensitivities compare?

Q. How can researchers optimize the synthesis of Chlorothalonil to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use a nitrile precursor (e.g., isophthalonitrile) with excess chlorine gas under controlled temperatures (150–200°C) to ensure complete chlorination .

- Purification: Employ recrystallization from non-polar solvents (e.g., hexane) to remove unreacted starting materials. Monitor purity via HPLC-UV (retention time: 8.2 min, λ = 254 nm) .

- Catalysts: Test Lewis acids (e.g., FeCl₃) to enhance reaction efficiency, but ensure post-synthesis neutralization to avoid degradation .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating the aquatic environmental fate of Chlorothalonil?

Methodological Answer:

- Mesocosm Studies: Simulate natural water systems to monitor hydrolysis, photodegradation, and sediment adsorption. Use isotopic labeling (e.g., ¹⁴C-Chlorothalonil) to track transformation pathways .

- Degradation Kinetics: Conduct pH-dependent hydrolysis experiments (pH 5–9) to identify half-life variations. At pH 7, hydrolysis half-life is ~10 days, forming 1,3-dicarbamoyl derivatives .

- Ecotoxicity Assays: Pair degradation studies with bioassays (e.g., algal growth inhibition) to correlate metabolite formation with toxicity shifts .

Q. How can conflicting data on metabolite detection (e.g., 1,3-dicarbamoyl derivatives) be resolved using advanced analytical techniques?

Methodological Answer:

- Derivatization-GC-MS: Convert polar metabolites to volatile derivatives (e.g., silylation) to improve detectability. Validate with certified reference materials .

- High-Resolution Mass Spectrometry (HRMS): Use Q-TOF or Orbitrap systems to resolve isobaric interferences and confirm metabolite structures via exact mass (<1 ppm error) .

- Interlaboratory Comparisons: Share samples across labs using standardized protocols (e.g., EPA Method 608.1) to identify methodological inconsistencies .

Q. Methodological Challenges and Solutions

Q. How should researchers address discrepancies in Chlorothalonil’s thermodynamic properties (e.g., melting point, enthalpy)?

Answer:

- Reference Standards: Cross-validate data using NIST-certified standards (e.g., NIST Chemistry WebBook) for melting point (Tfus = 250°C) and enthalpy of fusion (ΔfusH = 45 kJ/mol) .

- Differential Scanning Calorimetry (DSC): Perform triplicate runs to ensure reproducibility, accounting for decomposition events above 260°C .

Q. What computational tools can predict Chlorothalonil’s reactivity with environmental nucleophiles (e.g., hydroxyl radicals)?

Answer:

- Density Functional Theory (DFT): Model reaction pathways using software like Gaussian or ORCA. Focus on electrophilic aromatic substitution sites (C2, C4, C5, C6) to predict metabolite formation .

- QSAR Models: Apply quantitative structure-activity relationship models to estimate rate constants for hydroxyl radical reactions (kOH ≈ 1.2 × 10¹⁰ M⁻¹s⁻¹) .

Eigenschaften

IUPAC Name |

2,4,5,6-tetrachloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4N2/c7-3-2(1-11)5(9)12-6(10)4(3)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLORIERFMJHASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352529 | |

| Record name | 2,4,5,6-tetrachloronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17824-82-7 | |

| Record name | 2,4,5,6-tetrachloronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-TETRACHLORONICOTINONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.